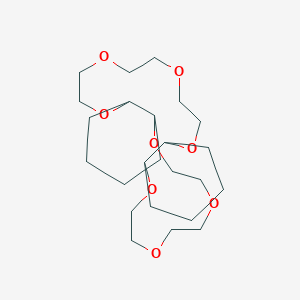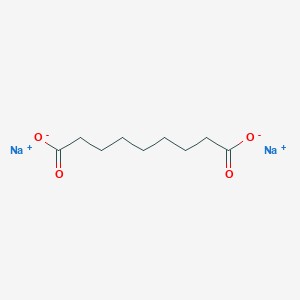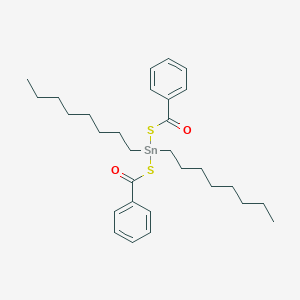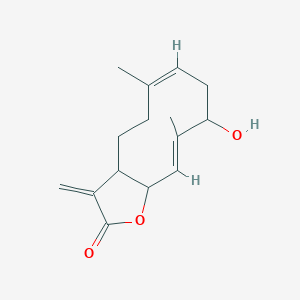
3-オキソ-2-フェニルプロパン酸エチル
概要
説明
Ethyl 3-oxo-2-phenylpropanoate, also known as ethyl benzoylacetate, is an organic compound with the molecular formula C₁₁H₁₂O₃. It is a colorless to pale yellow liquid with a pleasant aroma, often described as having a brandy-like scent. This compound is used in various applications, including as an intermediate in organic synthesis and as a flavoring agent in the food industry .
科学的研究の応用
Ethyl 3-oxo-2-phenylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Ethyl 3-oxo-2-phenylpropanoate is used in the development of new drugs and therapeutic agents due to its versatile reactivity and ability to form bioactive compounds.
Industry: It is used as a flavoring agent in the food industry and as a fragrance component in perfumes and cosmetics
作用機序
Mode of Action
The compound has been studied in the context of Rhodium-Catalyzed Annulation reactions . The reaction mechanisms were investigated using density functional theory (DFT) calculations. The reaction involves five main steps: N–H bond activation, C–H bond activation, N2 elimination, migratory insertion of carbine, and protonation .
Biochemical Pathways
Its involvement in rhodium-catalyzed annulation reactions suggests it may influence pathways involving the formation and rearrangement of chemical bonds .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents and fats, and it’s miscible with ethanol This suggests that it could be absorbed and distributed in the body following oral or dermal exposure
Result of Action
Its role in Rhodium-Catalyzed Annulation reactions suggests it may contribute to the formation of new chemical structures .
Action Environment
Ethyl 3-oxo-2-phenylpropanoate is a colorless to pale yellow liquid with a boiling point of 265-270°C . It can volatilize with water vapor and turns yellow in air and sunlight . These properties suggest that environmental factors such as temperature, light, and humidity could influence the compound’s action, efficacy, and stability.
準備方法
Ethyl 3-oxo-2-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the condensation of ethyl acetate with benzoyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
Condensation Reaction: Ethyl acetate reacts with benzoyl chloride in the presence of sodium ethoxide to form ethyl 3-oxo-2-phenylpropanoate.
Reaction Conditions: The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial production methods often involve similar synthetic routes but may use different catalysts or reaction conditions to optimize yield and purity.
化学反応の分析
Ethyl 3-oxo-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoylformic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of ethyl 3-oxo-2-phenylpropanoate with reducing agents like sodium borohydride or lithium aluminum hydride yields ethyl 3-hydroxy-2-phenylpropanoate.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions include benzoylformic acid, ethyl 3-hydroxy-2-phenylpropanoate, and various substituted derivatives .
類似化合物との比較
Ethyl 3-oxo-2-phenylpropanoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-3-phenylpropanoate: This compound has a similar structure but differs in the position of the carbonyl group.
Ethyl benzoylacetate: Another name for ethyl 3-oxo-2-phenylpropanoate, highlighting its structural similarity.
Benzoylacetic acid ethyl ester: A compound with a similar ester functional group but different substituents on the aromatic ring
The uniqueness of ethyl 3-oxo-2-phenylpropanoate lies in its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
ethyl 3-oxo-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEKOKANBOZZLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340228 | |
| Record name | Ethyl 3-oxo-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17838-69-6 | |
| Record name | Ethyl 3-oxo-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 3-oxo-2-phenylpropanoate in the synthesis of crown ethers?
A1: Ethyl 3-oxo-2-phenylpropanoate acts as a crucial starting material in the synthesis of 3-phenyl chromenone-crown ethers []. The research demonstrates its reaction with trihydroxy benzenes in the presence of H2SO4 to yield 3-phenyl- and 3-(p-methoxyphenyl)-7,8-dihydroxy and -6,7-dihydroxychromenones. These chromenone derivatives are subsequently reacted with bis-dihalides of poly-glycols to form the desired crown ether structures [].
Q2: How is the structure of the synthesized crown ethers confirmed in this research?
A2: The synthesized 3-phenyl chromenone-crown ethers are characterized using a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), and high-resolution mass spectrometry []. Additionally, elemental analysis is employed to further confirm the elemental composition of the final products []. This multi-faceted approach ensures the accurate identification and structural elucidation of the novel crown ether compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















